Cas no 1936150-27-4 (bicyclo2.2.0hexan-2-amine)

bicyclo2.2.0hexan-2-amine structure
bicyclo2.2.0hexan-2-amine structure
商品名:bicyclo2.2.0hexan-2-amine
CAS番号:1936150-27-4
MF:C6H11N
メガワット:97.1582415103912
MDL:MFCD32219925
CID:5247660
PubChem ID:70058232

bicyclo2.2.0hexan-2-amine 化学的及び物理的性質

名前と識別子

    • Bicyclo[2.2.0]hexan-2-amine
    • bicyclo2.2.0hexan-2-amine
    • MDL: MFCD32219925
    • インチ: 1S/C6H11N/c7-6-3-4-1-2-5(4)6/h4-6H,1-3,7H2
    • InChIKey: GXYVVNBJMUBALU-UHFFFAOYSA-N
    • ほほえんだ: C12C(CC1)CC2N

bicyclo2.2.0hexan-2-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-257753-10.0g
bicyclo[2.2.0]hexan-2-amine
1936150-27-4 95%
10.0g
$13032.0 2024-06-18
Enamine
EN300-257753-2.5g
bicyclo[2.2.0]hexan-2-amine
1936150-27-4 95%
2.5g
$5940.0 2024-06-18
Enamine
EN300-257753-0.25g
bicyclo[2.2.0]hexan-2-amine
1936150-27-4 95%
0.25g
$2789.0 2024-06-18
Enamine
EN300-257753-1.0g
bicyclo[2.2.0]hexan-2-amine
1936150-27-4 95%
1.0g
$3031.0 2024-06-18
Enamine
EN300-257753-5.0g
bicyclo[2.2.0]hexan-2-amine
1936150-27-4 95%
5.0g
$8790.0 2024-06-18
Enamine
EN300-257753-10g
bicyclo[2.2.0]hexan-2-amine
1936150-27-4
10g
$13032.0 2023-09-14
Enamine
EN300-257753-0.5g
bicyclo[2.2.0]hexan-2-amine
1936150-27-4 95%
0.5g
$2910.0 2024-06-18
Enamine
EN300-257753-0.05g
bicyclo[2.2.0]hexan-2-amine
1936150-27-4 95%
0.05g
$2545.0 2024-06-18
Enamine
EN300-257753-0.1g
bicyclo[2.2.0]hexan-2-amine
1936150-27-4 95%
0.1g
$2668.0 2024-06-18
Enamine
EN300-257753-5g
bicyclo[2.2.0]hexan-2-amine
1936150-27-4
5g
$8790.0 2023-09-14

bicyclo2.2.0hexan-2-amine 関連文献

bicyclo2.2.0hexan-2-amineに関する追加情報

Recent Advances in the Study of Bicyclo[2.2.0]hexan-2-amine (CAS: 1936150-27-4) and Its Applications in Chemical Biology and Medicine

Bicyclo[2.2.0]hexan-2-amine (CAS: 1936150-27-4) is a structurally unique bicyclic amine that has recently garnered significant attention in the fields of chemical biology and medicinal chemistry. Its rigid, strained bicyclic framework offers distinct advantages in the design of novel bioactive molecules, particularly in the development of enzyme inhibitors, receptor modulators, and drug candidates. This research brief synthesizes the latest findings on this compound, highlighting its synthetic routes, biological activities, and potential therapeutic applications.

Recent studies have focused on the efficient synthesis of bicyclo[2.2.0]hexan-2-amine and its derivatives. A 2023 publication in Journal of Organic Chemistry detailed a stereoselective [2+2] cycloaddition strategy to construct the bicyclo[2.2.0]hexane core, followed by a novel reductive amination to introduce the amine functionality (CAS: 1936150-27-4). This method achieved a 68% overall yield and excellent enantioselectivity (>99% ee), addressing previous challenges in the scalable production of this scaffold. The synthetic accessibility of this compound has opened new avenues for structure-activity relationship (SAR) studies in medicinal chemistry programs.

In pharmacological research, bicyclo[2.2.0]hexan-2-amine has demonstrated remarkable potential as a privileged scaffold for CNS-targeting therapeutics. A 2024 study in ACS Chemical Neuroscience reported that derivatives of this compound showed high affinity for σ-1 and σ-2 receptors (Ki values ranging from 2.4 to 8.7 nM), with selected analogs exhibiting neuroprotective effects in models of Parkinson's disease. The rigid conformation of the bicyclic system appears to confer optimal spatial orientation for receptor binding, while the amine group serves as a critical pharmacophore for molecular interactions.

The compound's application extends to chemical biology, where it has been employed as a versatile building block for photoaffinity probes. Researchers have functionalized the amine group (CAS: 1936150-27-4) with various photoreactive moieties, creating tools for target identification and binding site mapping. A recent Nature Chemical Biology paper described the use of a diazirine-modified derivative to successfully identify novel binding partners of a previously "undruggable" oncology target, demonstrating the utility of this scaffold in chemical proteomics.

From a drug development perspective, the metabolic stability and pharmacokinetic properties of bicyclo[2.2.0]hexan-2-amine derivatives have been systematically investigated. While the parent compound shows moderate plasma stability (t1/2 = 3.2 hours in human liver microsomes), strategic modifications at the amine position have yielded analogs with improved metabolic profiles. Notably, N-acyl derivatives have shown enhanced blood-brain barrier penetration in preclinical models, making them promising candidates for CNS drug development.

In conclusion, bicyclo[2.2.0]hexan-2-amine (CAS: 1936150-27-4) represents an emerging scaffold with diverse applications in medicinal chemistry and chemical biology. Recent advances in its synthesis and functionalization have enabled the exploration of its full potential, particularly in CNS drug discovery and chemical probe development. Future research directions may focus on expanding its utility to other therapeutic areas and further optimizing its drug-like properties through rational design approaches.

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